Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of multiple functional groups, including hydroxyl, amino, and ethoxycarbonyl groups, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine core, followed by the introduction of the ethoxycarbonyl and hydroxyl groups through various organic reactions such as esterification and hydroxylation. The amino groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate: Similar in structure but may have different functional groups or substitutions.
Ethyl 2-[(6-{[5-(methoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
92736-11-3 |
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Molecular Formula |
C20H28N6O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 2-[6-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)amino]hexylamino]-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N6O6/c1-3-31-17(29)13-11-23-19(25-15(13)27)21-9-7-5-6-8-10-22-20-24-12-14(16(28)26-20)18(30)32-4-2/h11-12H,3-10H2,1-2H3,(H2,21,23,25,27)(H2,22,24,26,28) |
InChI Key |
SENHADHVQLIAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NCCCCCCNC2=NC=C(C(=O)N2)C(=O)OCC |
Origin of Product |
United States |
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